![molecular formula C19H18Cl2N4O3S B4558076 N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B4558076.png)
N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar urea derivatives involves reactions of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, leading to various N-aryl-N'-[substituted phenyl]ureas. These compounds have been confirmed through IR, 1H NMR, and elementary analysis. Such reactions typically yield compounds with potential biological activities, including plant growth regulation (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals specific configurations and intermolecular interactions. For instance, certain urea derivatives crystallize in specific space groups with detailed molecular dimensions, showcasing the planar nature of the urea scaffold and its interactions, such as intramolecular N-H···O hydrogen bonds and intermolecular π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of urea derivatives often include their potential as fungicides, influenced by their molecular structure. The presence of specific functional groups and the overall molecular configuration play significant roles in determining their biological activity, including interactions with various biological targets (Li-Qiao Shi, 2011).
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
Compounds similar to N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea have been investigated for their potential as plant growth regulators. A study by Song Xin-jian, Gong Xian-sheng, & W. Sheng (2006) synthesized several derivatives of this compound, finding some to exhibit good activity in regulating plant growth.
Antioxidant and Anticholinesterase Activities
Urea derivatives, including those similar to the compound , have been studied for their antioxidant and anticholinesterase activities. Kurt et al. (2015) found that certain derivatives displayed inhibitory activity against cholinesterases, as well as significant antioxidant capabilities (B. Z. Kurt, I. Gazioğlu, F. Sonmez, & M. Kuçukislamoglu, 2015).
Antimicrobial and Anticancer Activities
The compound's analogs have been explored for their antimicrobial and anticancer properties. Viji et al. (2020) conducted a study on similar molecules, demonstrating their effectiveness against certain fungal and bacterial strains and potential as anticancer agents (A. Viji, B. Revathi, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Salian, 2020).
Optical and Electrochemical Properties
Research on derivatives of this compound also includes studies on their optical and electrochemical properties. Shettigar et al. (2006) investigated bis-chalcone derivatives and found them to have significant nonlinear optical parameters and optical limiting behavior, suggesting potential applications in optical materials technology (S. Shettigar, K. Chandrasekharan, G. Umesh, B. Sarojini, & B. Narayana, 2006).
Nematocidal Activity
Recent studies have also looked into the nematocidal activities of compounds structurally related to N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, demonstrating effective nematocidal properties against Bursaphelenchus xylophilus (Dan Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).
Eigenschaften
IUPAC Name |
1-[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O3S/c1-27-14-5-2-4-13(11-14)22-18(26)23-19-25-24-17(29-19)6-3-9-28-16-8-7-12(20)10-15(16)21/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONMZAVARIKLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)

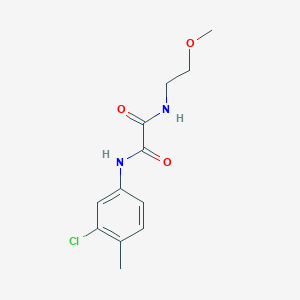
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)
![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4558018.png)
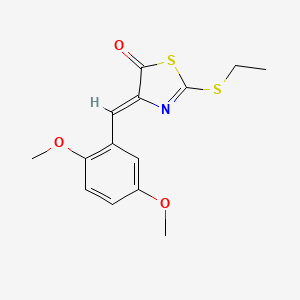
![N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B4558028.png)

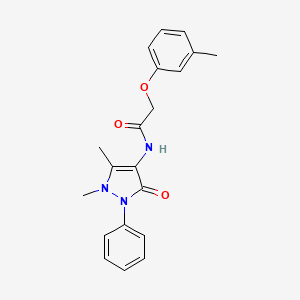
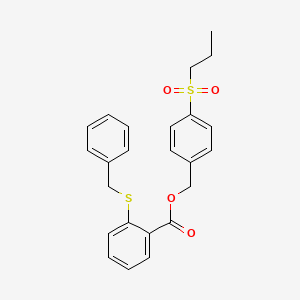
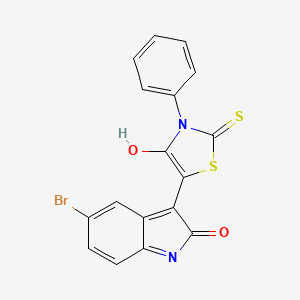
![N-[2-(dimethylamino)ethyl]-4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4558084.png)
![3-{[(4-phenylbutyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4558092.png)